5-benzyl-3-methylpiperidin-2-one,Mixtureofdiastereomers
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Overview
Description
5-benzyl-3-methylpiperidin-2-one,Mixtureofdiastereomers: is a chemical compound belonging to the piperidine family. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound is characterized by a piperidine ring substituted with a methyl group at the 3-position and a benzyl group at the 5-position, along with a ketone functional group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-3-methylpiperidin-2-one,Mixtureofdiastereomers typically involves the cyclization of appropriate precursors. One common method includes the alkylation of a piperidine derivative followed by cyclization. For instance, the reaction of 3-methylpiperidine with benzyl chloride under basic conditions can yield the desired product .
Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and pressures to facilitate the reaction. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-benzyl-3-methylpiperidin-2-one,Mixtureofdiastereomers can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: 5-benzyl-3-methylpiperidin-2-one,Mixtureofdiastereomers is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments .
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic applications. They may exhibit pharmacological activities such as anti-inflammatory, analgesic, or neuroprotective effects .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 5-benzyl-3-methylpiperidin-2-one,Mixtureofdiastereomers involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules. The piperidine ring can interact with receptors or enzymes, modulating their activity. The benzyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Comparison with Similar Compounds
3-Methylpiperidine-2-one: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
5-Benzylpiperidine-2-one: Lacks the methyl group, which may influence its pharmacological properties.
3-Methyl-5-phenylpiperidine-2-one: Contains a phenyl group instead of a benzyl group, which can alter its chemical and biological behavior.
Uniqueness: 5-benzyl-3-methylpiperidin-2-one,Mixtureofdiastereomers is unique due to the presence of both the methyl and benzyl groups, which can synergistically enhance its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-benzyl-3-methylpiperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-7-12(9-14-13(10)15)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGFPCSAWUVUSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239983-76-6 |
Source
|
Record name | 5-benzyl-3-methylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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